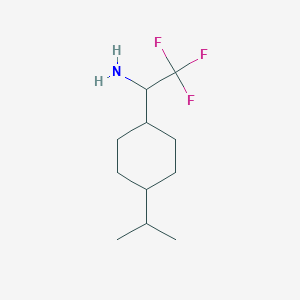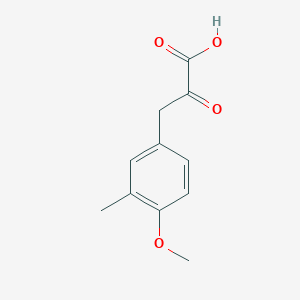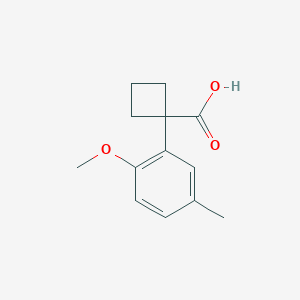
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 2-methoxy-5-methylphenyl group. It is a derivative of cyclobutane carboxylic acid and is used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving alkenes or through the reduction of cyclobutene derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 2-Methoxy-5-methylphenyl Group: This step involves the coupling of the cyclobutane carboxylic acid with a 2-methoxy-5-methylphenyl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using reagents such as sodium hypochlorite or hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel for hydrogenation reactions.
Major Products Formed
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, nucleophilic substitution products.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the methoxy group.
1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the methyl group.
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid: Similar structure but has a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclobutane ring also imparts distinct steric and electronic properties compared to other ring systems.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-9-4-5-11(16-2)10(8-9)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
ZOGPAJVAEBTTKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


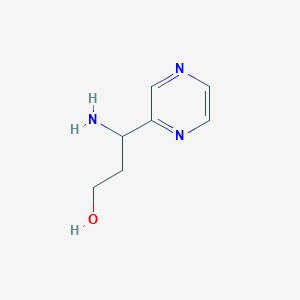
![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)


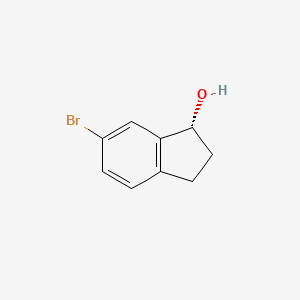
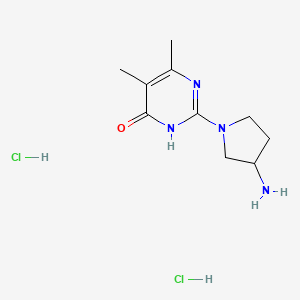
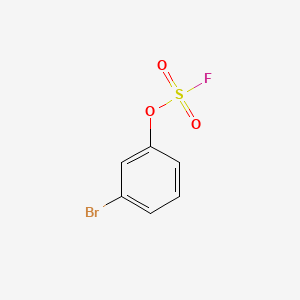
![2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
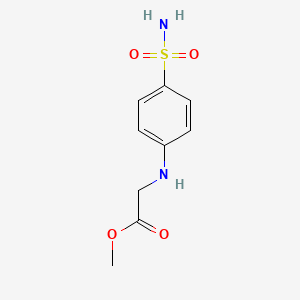
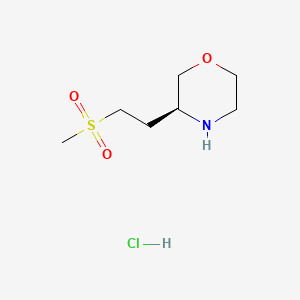
![(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13565770.png)

